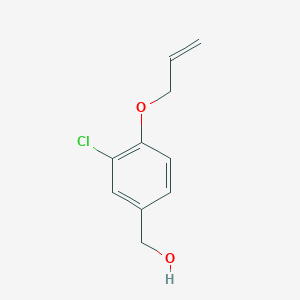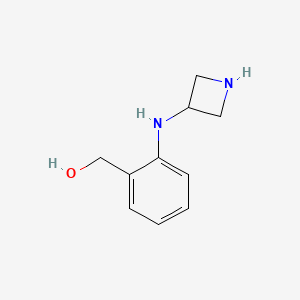![molecular formula C13H13NO2 B12561164 [3-(4-Aminophenoxy)phenyl]methanol CAS No. 192768-39-1](/img/structure/B12561164.png)
[3-(4-Aminophenoxy)phenyl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(4-Aminophenoxy)phenyl]methanol is an organic compound with the molecular formula C₁₃H₁₃NO₂ and a molecular weight of 215.25 g/mol It is characterized by the presence of an aminophenoxy group attached to a phenylmethanol structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-(4-Aminophenoxy)phenyl]methanol typically involves the reduction of a nitro precursor. One common method is the reduction of [3-(4-Nitrophenoxy)phenyl]methanol using hydrogen gas in the presence of a palladium catalyst . The reaction is carried out under mild conditions, usually at room temperature and atmospheric pressure, to yield the desired aminophenoxy compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reduction reaction is optimized to achieve high yields and purity, with careful monitoring of reaction parameters such as temperature, pressure, and catalyst concentration .
化学反応の分析
Types of Reactions
[3-(4-Aminophenoxy)phenyl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Further reduction can lead to the formation of more reduced amine derivatives.
Substitution: The aminophenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst is commonly used.
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced amine derivatives.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
科学的研究の応用
[3-(4-Aminophenoxy)phenyl]methanol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
作用機序
The mechanism of action of [3-(4-Aminophenoxy)phenyl]methanol involves its interaction with specific molecular targets. The aminophenoxy group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, modulating their activity. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways .
類似化合物との比較
Similar Compounds
[3-(4-Nitrophenoxy)phenyl]methanol: The nitro precursor used in the synthesis of [3-(4-Aminophenoxy)phenyl]methanol.
[3-(4-Hydroxyphenoxy)phenyl]methanol: A hydroxyl derivative with different reactivity and applications.
[3-(4-Methoxyphenoxy)phenyl]methanol: A methoxy derivative with distinct chemical properties.
Uniqueness
This compound is unique due to its aminophenoxy group, which imparts specific reactivity and interaction capabilities. This makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and the development of advanced materials .
特性
CAS番号 |
192768-39-1 |
|---|---|
分子式 |
C13H13NO2 |
分子量 |
215.25 g/mol |
IUPAC名 |
[3-(4-aminophenoxy)phenyl]methanol |
InChI |
InChI=1S/C13H13NO2/c14-11-4-6-12(7-5-11)16-13-3-1-2-10(8-13)9-15/h1-8,15H,9,14H2 |
InChIキー |
BCBSKIGGRLAABX-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)N)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


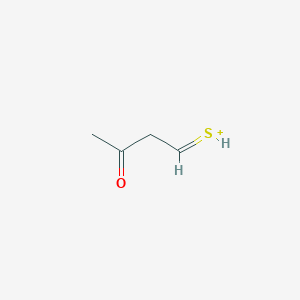
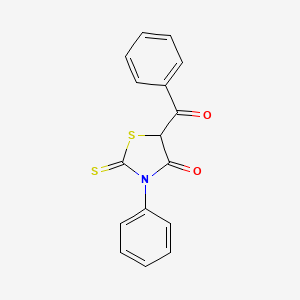
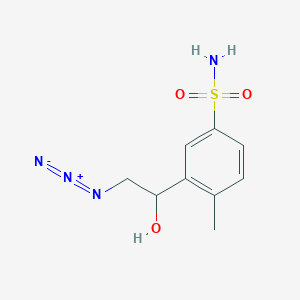
![1,3,5-Tris[(3,5-di-tert-butylphenyl)ethynyl]benzene](/img/structure/B12561098.png)

![2-[(3H-1,2-Benzodithiol-3-ylidene)amino]-2-methyl-1,3-propanediol](/img/structure/B12561105.png)
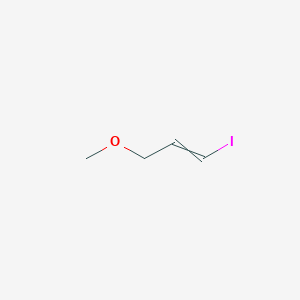
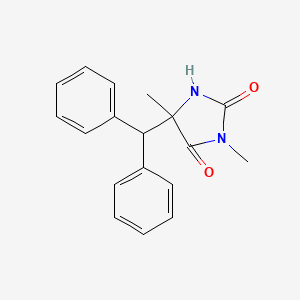
![2-[4'-(Hexyloxy)[1,1'-biphenyl]-4-yl]pyrimidin-5-yl octanoate](/img/structure/B12561116.png)
![3-{[4-(Pyren-1-yl)butanoyl]oxy}propane-1,2-diyl dioctadecanoate](/img/structure/B12561137.png)
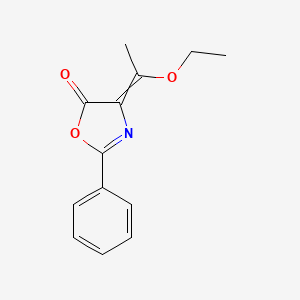
![2-(3-Fluorophenyl)-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B12561152.png)
